molecular formula C10H11ClN2 B3006239 3-[(4-Chloro-3-methylphenyl)amino]propanenitrile CAS No. 727694-64-6

3-[(4-Chloro-3-methylphenyl)amino]propanenitrile

Cat. No.: B3006239
CAS No.: 727694-64-6
M. Wt: 194.66
InChI Key: KIOJOCJCZLFRCQ-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3-methylphenyl)amino]propanenitrile is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66. The purity is usually 95%.
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Scientific Research Applications

Theoretical Studies and Intramolecular Interactions

  • Intramolecular Interactions : A theoretical study, including 3-chloro-propanenitrile derivatives, reveals insights into intramolecular hydrogen bonds and anomeric interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Fernández, Vázquez, & Ríos, 1992).

Synthesis and Biological Activities

  • Antimicrobial Synthesis : A study focuses on the synthesis of a variety of heterocyclic substances using 2-arylhydrazononitriles, demonstrating significant antimicrobial activities against various bacteria and yeast. This synthesis route involves compounds similar to 3-[(4-Chloro-3-methylphenyl)amino]propanenitrile, underlining its potential in creating biologically active compounds (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Chemical Reactions and Photolysis

  • Photolysis Studies : Research on 4-chloroaniline derivatives, closely related to this compound, provides insights into the reactivity of these compounds under photolysis, contributing to a better understanding of their behavior in light-induced chemical processes (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Coordination Compounds and Catalysis

  • Copper Coordination Compounds : Studies on coordination compounds with substituted amino propanediols, related to this compound, highlight the potential of these compounds in forming complex structures with metals like copper, which could have implications in catalysis or material science (Gulea, Chumakov, Graur, & Tsapkov, 2013).

Biocatalysis and Enantioselective Synthesis

  • Enantioselective Biocatalysis : Research on β-aminonitriles, including derivatives of this compound, demonstrates their potential in biocatalytic processes, particularly in the synthesis of enantioselective compounds, which are important in pharmaceutical applications (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).

Synthesis of Heterocycles

  • Heterocyclic Syntheses : The use of 2-amino-2-alkyl(aryl)propanenitriles in synthesizing various heterocyclic systems, including imidazole derivatives and oxazoles, underscores the relevance of compounds like this compound in the field of organic chemistry and drug discovery (Drabina & Sedlák, 2012).

Properties

IUPAC Name

3-(4-chloro-3-methylanilino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7,13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOJOCJCZLFRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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